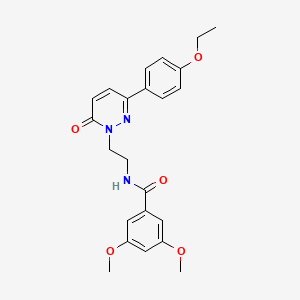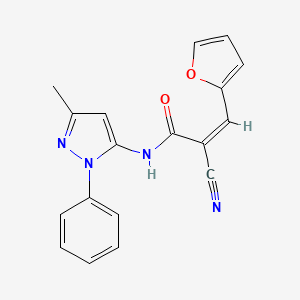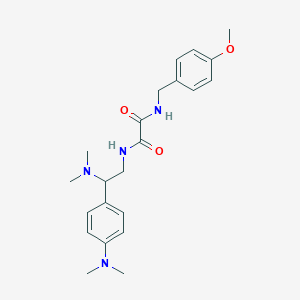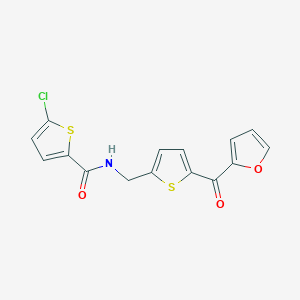
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that may include the use of protective groups, Friedel–Crafts reactions, and cyclization techniques. For instance, Mizuno et al. (2006) described the efficient synthesis of related metabolites through the use of methanesulfonyl as a protective group and the Krohnke reaction for cyclization, leading to high-yield production of novel compounds (M. Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure can be characterized through techniques such as single crystal X-ray diffraction and DFT calculations. Karabulut et al. (2014) demonstrated the analysis of a similar compound's structure, highlighting the effects of intermolecular interactions on molecular geometry and the importance of dimerization and crystal packing in determining the dihedral angles and rotational conformation of aromatic rings (Sedat Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds of similar structure can lead to various products depending on the conditions. Kurihara et al. (1980) explored reactions leading to the synthesis of pyrrolo[1,2-a]quinazoline derivatives, demonstrating the versatility of these compounds in chemical synthesis (T. Kurihara et al., 1980).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in various environments. Analysis through techniques like X-ray diffraction provides insights into the crystalline structure, which is crucial for the material's application in solid-state devices.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under different conditions, and the potential for forming derivatives, are vital for the application of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide in synthesis and drug development. Studies such as those by Lempert-Sréter et al. (1983) provide a basis for understanding the reactivity and potential applications of similar compounds (M. Lempert-Sréter et al., 1983).
References
- (M. Mizuno et al., 2006)
- (Sedat Karabulut et al., 2014)
- (T. Kurihara et al., 1980)
- (M. Lempert-Sréter et al., 1983)
Wissenschaftliche Forschungsanwendungen
Radiotracer Development for Angiotensin II Receptors :
- Research has been conducted on radiolabelled, nonpeptide angiotensin II antagonists, including compounds similar in structure to "N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide" for imaging angiotensin II, AT1 receptors. This development is crucial for understanding cardiovascular diseases and developing targeted therapies (Hamill et al., 1996).
Antibacterial and Antifungal Applications :
- A series of compounds with a similar chemical structure have been synthesized and tested for antibacterial activity against various strains of bacteria, as well as for their inhibitory action against fungi. These findings are significant in the development of new treatments for microbial diseases (Desai et al., 2013).
Neuroprotective Properties :
- Studies have identified compounds related to "this compound" that exhibit antioxidant, anti-inflammatory, and neuroprotective properties. These compounds have potential applications in reducing neuronal oxidative damage (Hur et al., 2013).
Potential in Treating Neurological Disorders :
- Some related compounds have been evaluated for their ability to inhibit certain enzymes, suggesting their potential use in the treatment of neurological disorders like Alzheimer's disease (Dundar et al., 2019).
Antioxidant Activity :
- Research on pyridazine derivatives, closely related to the chemical structure , has shown promising antioxidant properties. These compounds could be significant in developing new antioxidant therapies (Mateev et al., 2022).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-4-31-18-7-5-16(6-8-18)21-9-10-22(27)26(25-21)12-11-24-23(28)17-13-19(29-2)15-20(14-17)30-3/h5-10,13-15H,4,11-12H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDNOPDAPVVJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2493908.png)

![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)




![3,4,5-triethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2493925.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)
![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)
![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)